Aneratrigine hydrochloride

Drug Formulation Oral Bioavailability Dissolution Enhancement

Nav1.7 inhibitor projects frequently encounter inconsistent potency and off-target effects with poorly characterized batches. Aneratrigine hydrochloride overcomes these hurdles as a precisely defined reference compound. - Exhibits an IC50 of 19 nM for Nav1.7 inhibition, ensuring potent and selective channel blockade. - Produced under stringent control (<0.05% total impurities), eliminating confounding degradation artifacts. - Formulated as a stable hydrochloride salt, validated in scalable 1.5-25.9 kg batches for GLP toxicology studies.

Molecular Formula C19H21Cl2F2N5O2S2
Molecular Weight 524.4 g/mol
Cat. No. B12369953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAneratrigine hydrochloride
Molecular FormulaC19H21Cl2F2N5O2S2
Molecular Weight524.4 g/mol
Structural Identifiers
SMILESCNCCN(C)C1=C(C=CC(=C1)F)NC2=CC(=C(C=C2Cl)S(=O)(=O)NC3=CSC=N3)F.Cl
InChIInChI=1S/C19H20ClF2N5O2S2.ClH/c1-23-5-6-27(2)17-7-12(21)3-4-15(17)25-16-9-14(22)18(8-13(16)20)31(28,29)26-19-10-30-11-24-19;/h3-4,7-11,23,25-26H,5-6H2,1-2H3;1H
InChIKeyOLAQPWFDLPCZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aneratrigine Hydrochloride: Selective Nav1.7 Inhibition for Pain Research


Aneratrigine hydrochloride is a small molecule designed to selectively inhibit the voltage-gated sodium channel Nav1.7, a genetically validated target for chronic and neuropathic pain [1]. It functions as a sodium channel protein type 9 subunit alpha blocker, with an IC50 of 19 nM for Nav1.7 inhibition . The hydrochloride salt form (CAS 2097163-75-0) enhances aqueous solubility and stability, making it suitable for in vivo and in vitro studies. Its non-opioid mechanism of action positions it as a research tool and potential therapeutic candidate for pain conditions, addressing the significant unmet need for non-addictive analgesics [2].

Selective Nav1.7 sodium channel inhibition for pain signaling pathway studies
Hydrochloride salt form supports aqueous solubility and in vitro / in vivo handling
Non-opioid mechanism for chronic and neuropathic pain pathway research

Differentiation of Nav1.7 Inhibitors: Selectivity, PK, and Formulation


Nav1.7 inhibitors exhibit marked differences in selectivity profiles, pharmacokinetic properties, and formulation challenges that preclude simple substitution. For instance, while Aneratrigine shows high selectivity for Nav1.7, other compounds like PF-05089771 also target Nav1.7 but with different binding kinetics and off-target effects [1]. Moreover, the clinical viability of a Nav1.7 inhibitor hinges critically on overcoming poor solubility and stability—Aneratrigine's initial formulation failed due to low solubility (0.06 mg/mL at pH 1.2) [2]. Vixotrigine (BIIB074), another Nav1.7 blocker, required dose optimization to manage CNS side effects [3]. These divergent profiles underscore the necessity for compound-specific evidence when selecting a research tool or developing a therapeutic candidate.

Nav1.7 inhibitor selectivity and binding kinetics may not transfer across structural analogs
Formulation solubility and stability challenges may not replicate without compound-specific optimization
CNS exposure and tolerability endpoint profiles may differ significantly among Nav1.7 blockers

Aneratrigine Formulation and Stability Advantages


pH-Modulated Capsule Formulation for Enhanced Dissolution

Aneratrigine hydrochloride was formulated into a capsule containing sodium bicarbonate to enhance dissolution via in situ pH modulation. The optimized formulation, produced via dry granulation, achieved >80% dissolution at 30 minutes in pH 4.0 acetate buffer, compared to the poorly soluble free base which showed only 0.06 mg/mL solubility at gastric pH 1.2 [1]. This represents a significant improvement in dissolution performance, enabling oral bioavailability for clinical development.

Dissolution Enhancement
Head-to-head
Target: >80% at 30 min (pH 4.0) Comparator free base: 0.06 mg/mL at pH 1.2
Supports dissolution-dependent oral exposure studies
USP II, pH 4.0 acetate buffer, 50 rpm
Drug Formulation Oral Bioavailability Dissolution Enhancement

Superior Chemical Stability via Dry Granulation

The dry granulation manufacturing process for Aneratrigine hydrochloride capsules yielded exceptional chemical stability, with total impurities measured at <0.05% across laboratory (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) batch scales. In contrast, wet granulation of the same formulation led to significant degradation due to thermal and moisture-induced decomposition of sodium bicarbonate, causing discoloration and increased impurity formation [1]. This stability advantage is critical for ensuring consistent research outcomes and enabling scalable production.

Chemical Stability
Head-to-head
Dry granulation: low impurity levels maintained Wet granulation: significant degradation observed
Supports lot-to-lot consistency for reproducible research
Scaled 1.5–25.9 kg batches
Drug Stability Formulation Science Degradation Products

Scalable Manufacturing Platform for Clinical Progression

The dry granulation process for Aneratrigine hydrochloride capsules was successfully scaled from laboratory (1.5 kg) to pilot (5.4 kg) and commercial (25.9 kg) batches while maintaining consistent quality attributes, including dissolution performance and impurity levels [1]. This scalability is a key differentiator compared to earlier formulations that failed to progress beyond Phase 1 due to bioavailability and stability issues. The established manufacturing platform directly enabled the advancement of Aneratrigine to Phase 2a clinical trials [1].

Process Scalability
Class-level inference
Process scaled from 1.5 kg to 25.9 kg with consistent dissolution and impurity profiles
Supports research supply continuity across development phases
Data to verify; previously limited to Phase 1 formulation
Process Development Scale-Up Clinical Manufacturing

Aneratrigine Applications in Pain Research and Drug Development


In Vivo Efficacy in Neuropathic Pain Models

Leverage the improved oral bioavailability of the dry granulation formulation (enabled by >80% dissolution at 30 min, pH 4.0) to conduct robust in vivo efficacy studies in rodent models of neuropathic pain [1]. The compound's high purity (<0.05% total impurities) minimizes confounding effects from degradation products, ensuring that observed analgesic effects are attributable to Nav1.7 inhibition.

Pharmacokinetic and Toxicology Profiling

Utilize the scalable, stable formulation to support GLP toxicology studies and pharmacokinetic profiling in preclinical species. The consistent quality across batch sizes (1.5 kg to 25.9 kg) reduces variability in exposure data, facilitating accurate dose-to-man projections and regulatory submission [1].

Comparative Pharmacology of Nav1.7 Inhibitors

Employ Aneratrigine hydrochloride as a reference compound in head-to-head studies with other Nav1.7 blockers (e.g., Vixotrigine, PF-05089771) to dissect differences in selectivity, state-dependence, and off-target effects. Its defined formulation and stability profile provide a reliable comparator for benchmarking novel chemical entities [1].

Application
Selection Property
Validation Focus
Neuropathic pain signaling studies
Formulation-dependent oral exposure context
Exposure-model validation in rodent pain models
Preclinical PK/TK profiling
Batch-to-batch consistency across scales
Exposure variability across formulation lots
Nav1.7 inhibitor comparator studies
Defined formulation and stability profile
Benchmarking selectivity and off-target profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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